molecular formula C10H10N2S B13064363 1-Methyl-1H-indole-5-carbothioamide

1-Methyl-1H-indole-5-carbothioamide

Cat. No.: B13064363
M. Wt: 190.27 g/mol
InChI Key: PVGHUMWMZSFPFZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5-carbothioamide is an organic compound belonging to the indole family, characterized by a thioamide functional group attached to the fifth position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5-carbothioamide can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with thiophosgene in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired thioamide product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfonamides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfonamides, sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated indoles, nitroindoles.

Scientific Research Applications

1-Methyl-1H-indole-5-carbothioamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    1-Methyl-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a thioamide.

    1-Methyl-1H-indole-5-carboxaldehyde: Contains an aldehyde group at the fifth position.

    1-Methyl-1H-indole-5-carboxylic acid: Features a carboxylic acid group at the fifth position.

Comparison: 1-Methyl-1H-indole-5-carbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide, carboxaldehyde, and carboxylic acid counterparts. The thioamide group can engage in specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-methylindole-5-carbothioamide

InChI

InChI=1S/C10H10N2S/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3,(H2,11,13)

InChI Key

PVGHUMWMZSFPFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=S)N

Origin of Product

United States

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